5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反応の分析
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
類似化合物との比較
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
- 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
- 5-(3-Chloro-4-fluorophenyl)imidazolidine-2,4-dione
- This compound These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of different halogen atoms or functional groups can lead to variations in their properties and applications .
生物活性
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by the presence of an imidazolidine ring and two carbonyl groups. The compound's unique structure, featuring halogen substituents, suggests potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, structural properties, and biological activities of this compound, highlighting its relevance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal. This reaction is often facilitated by suitable catalysts or solvents to yield the desired imidazolidine derivative. The general reaction scheme can be summarized as follows:
Crystallographic studies indicate that the compound forms a stable three-dimensional network due to hydrogen bonding interactions, which may influence its solubility and reactivity .
Structural Characteristics
The molecular formula for this compound is C9H7BrFN2O2. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure. For example:
- NMR : Characteristic peaks corresponding to protons on the imidazolidine ring and aromatic system.
- IR : Absorption bands indicative of carbonyl groups and aromatic C-H stretching.
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various bacterial strains. Studies indicate that derivatives of imidazolidine-2,4-dione can exhibit significant antibacterial properties. For instance, preliminary tests demonstrated activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 15 | Ampicillin |
Escherichia coli | 20 | Kanamycin |
Klebsiella pneumoniae | 25 | Streptomycin |
Anticonvulsant Activity
Research has suggested that compounds similar to this compound may exhibit anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems or inhibition of specific enzymes related to seizure activity .
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Recent studies have identified imidazolidine derivatives as selective inhibitors of PTP1B, an important target in diabetes and obesity research. Compounds designed using computer-assisted drug design methodologies have shown promising inhibitory activity in the low micromolar range (IC50 values around 2.8 µM), indicating their potential as therapeutic agents in metabolic disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluating various derivatives of imidazolidines demonstrated that certain modifications could enhance antibacterial activity against resistant strains . The results indicated that introducing halogen substituents significantly improved potency.
- Anticonvulsant Screening : In vivo models have been utilized to assess the anticonvulsant effects of related compounds, revealing a decrease in seizure frequency when administered at therapeutic doses .
特性
IUPAC Name |
5-(3-bromo-4-fluorophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c10-5-3-4(1-2-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBAZPKSUHCCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)NC(=O)N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。